molecular formula C11H19NO4 B2765890 tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate CAS No. 1374654-52-0

tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate

Cat. No.: B2765890
CAS No.: 1374654-52-0
M. Wt: 229.276
InChI Key: ZNRGBHIYBIVSGT-UHFFFAOYSA-N
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Description

tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate is an organic compound with the molecular formula C11H19NO4. It is a morpholine derivative, characterized by the presence of a formyl group and a tert-butyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and formylating agents. One common method includes the following steps:

    Formation of the Morpholine Ring: Starting with a suitable amine and diol, the morpholine ring is formed through cyclization.

    Introduction of the tert-Butyl Ester Group: The morpholine derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-formyl-3-methylmorpholine-4-carboxylic acid.

    Reduction: 3-hydroxymethyl-3-methylmorpholine-4-carboxylate.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-formylmorpholine-4-carboxylate: Lacks the methyl group at the 3-position.

    tert-Butyl 3-hydroxymethylmorpholine-4-carboxylate: Contains a hydroxymethyl group instead of a formyl group.

    tert-Butyl 3-methylmorpholine-4-carboxylate: Lacks the formyl group.

Uniqueness

tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate is unique due to the presence of both a formyl group and a tert-butyl ester group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for drug development.

Properties

IUPAC Name

tert-butyl 3-formyl-3-methylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-6-15-8-11(12,4)7-13/h7H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRGBHIYBIVSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374654-52-0
Record name tert-butyl 3-formyl-3-methylmorpholine-4-carboxylate
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